5-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%
Overview
Description
5-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% (5-Fluoro-3-methylphenyl-2-formylphenol) is a chemical compound belonging to the phenol family. It is a white solid with a melting point of 118-119°C, and a boiling point of 253°C. It is soluble in polar solvents such as ethanol, methanol, and acetone, and insoluble in non-polar solvents such as hexane. It is also insoluble in water.
Scientific Research Applications
5-Fluoro-3-methylphenyl-2-formylphenol has been used as a reagent in organic synthesis. It has been used in the synthesis of various organic compounds, such as 2-aryl-3-hydroxy-4-methyl-5-fluorophenols, 2-aryl-3-hydroxy-4-methyl-5-fluorophenyl-4-thiazolidinones, 2-aryl-3-hydroxy-4-methyl-5-fluorophenyl-4-thiazolidin-5-ones, and 2-aryl-3-hydroxy-4-methyl-5-fluorophenyl-4-thiazolidin-5-ones. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antiviral agents.
Mechanism of Action
5-Fluoro-3-methylphenyl-2-formylphenol acts as an electrophile in organic synthesis. It can react with nucleophiles such as amines, alcohols, and thiols to form a covalent bond. This reaction is known as an electrophilic aromatic substitution reaction.
Biochemical and Physiological Effects
5-Fluoro-3-methylphenyl-2-formylphenol has not been studied for its biochemical or physiological effects. As such, there is no data available regarding its potential effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Fluoro-3-methylphenyl-2-formylphenol in lab experiments is its low cost and availability. It is also relatively easy to synthesize, and it can be used in a variety of reactions. One limitation is that it is not very soluble in water, so it may not be suitable for reactions that require aqueous solvents.
Future Directions
Future research should focus on the potential biochemical and physiological effects of 5-Fluoro-3-methylphenyl-2-formylphenol. Additionally, more research should be conducted to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. Furthermore, research should be done to explore the potential of 5-Fluoro-3-methylphenyl-2-formylphenol as a catalyst for organic reactions. Finally, further research should be done to explore the potential of 5-Fluoro-3-methylphenyl-2-formylphenol as a surfactant or emulsifier.
Synthesis Methods
5-Fluoro-3-methylphenyl-2-formylphenol can be synthesized from the reaction of 4-fluoro-3-methylphenol and formaldehyde in the presence of an acid catalyst. The reaction is conducted in an aqueous medium at room temperature, and the reaction time is approximately one hour. The product is purified by crystallization from ethanol.
properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCAKQRMTYNMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685096 | |
Record name | 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methylphenyl)-2-formylphenol | |
CAS RN |
1261890-22-5 | |
Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 4′-fluoro-3-hydroxy-3′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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